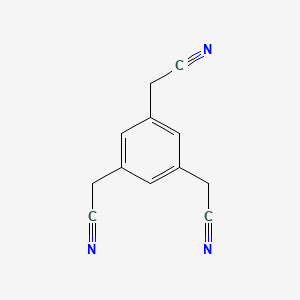

(Benzene-1,3,5-triyl)triacetonitrile

概要

説明

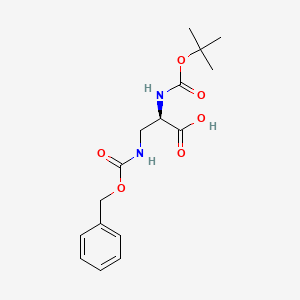

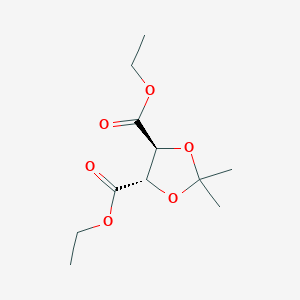

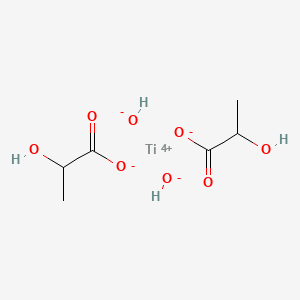

“(Benzene-1,3,5-triyl)triacetonitrile” is a chemical compound with the molecular formula C12H9N3 . It has a molecular weight of 195.22 g/mol . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C12H9N3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H,1-3H2 . The compound’s structure is planar, and it is highly conjugated .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.161±0.06g/ml . Its melting point is between 123-125℃ , and it has a predicted boiling point of 429.0±40.0℃ .科学的研究の応用

Porous Phenylacetylene Silver Salts

- Application : Porous phenylacetylene silver salts derived from molecular variants of 1,3,5-tris(4-ethynylbenzonitrile)benzene exhibit a pseudohexagonal porous structure that can be modified with various pendant groups and spacer units. These modifications allow for tailored pore sizes and chemical functionalities, useful in materials science (Kiang et al., 1999).

Benzene-1,3,5-triyl Triformate as a CO Source

- Application : Benzene-1,3,5-triyl triformate (TFBen) serves as an efficient and non-reacting CO source in carbonylation reactions, presenting an alternative method for introducing CO in synthetic chemistry (Jiang, Qi, & Wu, 2016).

Selenium Electrophiles in Cyclizations

- Application : Selenium electrophiles have been utilized in a catalytic addition-elimination reaction in acetonitrile, providing new methods for organic synthesis and transformation (Browne, Niyomura, & Wirth, 2007).

Electrogenerated Chemiluminescence

- Application : Compounds like 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes exhibit unique electrochemical behaviors and electrogenerated chemiluminescence (ECL), valuable for studies in electrochemistry and materials science (Qi et al., 2016).

Supramolecular Chemistry

- Application : Benzene-1,3,5-tricarboxamides (BTAs) have gained importance in various scientific fields including nanotechnology, polymer processing, and biomedical applications due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It has been used in the synthesis of novel materials such as covalent organic frameworks and conjugated polymers , suggesting that its reactivity and ability to form extended π-conjugated systems may play a crucial role in its function.

Mode of Action

2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile is often involved in Knoevenagel condensation reactions . This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, leading to the formation of a carbon-carbon double bond .

Biochemical Pathways

Its use in the synthesis of materials with extended π-conjugated systems suggests that it may influence pathways related to electron transfer and conductivity .

Pharmacokinetics

As a research chemical, it is primarily used in the synthesis of other compounds and materials .

Result of Action

Its use in the synthesis of materials with extended π-conjugated systems suggests that it may contribute to the properties of these materials, such as their conductivity and structural stability .

Action Environment

The action of 2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile is likely influenced by various environmental factors, such as temperature, pH, and the presence of other reactants . For instance, its reactivity in Knoevenagel condensation reactions may be affected by the nature of the catalyst used, the solvent, and the reaction conditions .

特性

IUPAC Name |

2-[3,5-bis(cyanomethyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIMSNKURDQYSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CC#N)CC#N)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide](/img/structure/B3068686.png)

![1,4-Dioxaspiro[4.5]decan-6-amine](/img/structure/B3068697.png)

![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)

![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)